(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Description

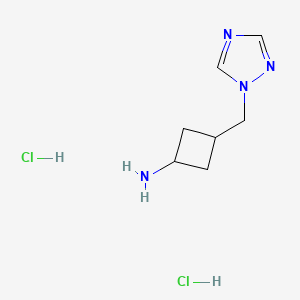

(1R,3r)-3-((1H-1,2,4-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chiral cyclobutane derivative functionalized with a 1,2,4-triazole moiety. Its molecular formula is C₈H₁₄Cl₂N₄, with a molecular weight of 237.13 g/mol (estimated). The compound features a cyclobutane ring substituted with an aminomethyl group and a triazole-linked methyl group in a specific stereochemical configuration (1R,3r). The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and agrochemical research .

The 1,2,4-triazole group is a pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase-II) and antimicrobial activity . The cyclobutane ring introduces steric constraints that may improve target binding selectivity compared to linear or larger cyclic analogs.

Properties

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-7-1-6(2-7)3-11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFMKHDNXYOYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CN2C=NC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, suggesting potential use as an antibacterial agent .

Antifungal Properties

The compound has also shown antifungal activity against various pathogens. Its mechanism involves inhibiting fungal cell wall synthesis, making it a candidate for further development as an antifungal treatment .

Anticancer Potential

In vitro studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines, showing promising results in reducing cell viability. The structure-function relationship suggests that modifications to the triazole or cyclobutane moieties could enhance its anticancer efficacy .

Neuroprotective Effects

Recent investigations have suggested that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to improve cognitive function and reduce neuronal damage . This opens avenues for research into its potential as a therapeutic agent for conditions like Alzheimer's disease.

Plant Growth Regulation

This compound has been explored as a plant growth regulator. Studies indicate that it can enhance root development and increase resistance to abiotic stress in plants . This application is particularly relevant in sustainable agriculture practices.

Pest Control

The compound's insecticidal properties have been evaluated against common agricultural pests. Preliminary results show effective mortality rates at specific concentrations, indicating its potential as a biopesticide .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This study underscores the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Neuroprotective Effects

In a controlled experiment involving mice subjected to neurotoxic agents, administration of this compound resulted in significant preservation of cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuronal apoptosis compared to control groups .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: The compound may interfere with metabolic pathways or signaling cascades, leading to its biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical differences between the target compound and related analogs:

Research Findings and Functional Insights

The dihydrochloride salt enhances solubility (critical for in vivo studies) relative to mono-salt derivatives like the methoxy-substituted cyclobutane in .

Backbone and Stereochemistry :

- Cyclobutane-based amines (e.g., target compound vs. propane backbone in ) exhibit higher conformational rigidity, which may reduce off-target effects in drug design .

- The (1R,3r) stereochemistry of the target compound could confer distinct binding affinities compared to racemic mixtures (e.g., ).

Substituent Effects: Methoxy groups (as in ) are electron-donating and less polar than triazoles, reducing hydrogen-bonding capacity but improving metabolic stability. Dimethylamino groups (e.g., ) are stronger bases than triazoles, altering pH-dependent solubility and interaction with acidic biological targets.

Biological Activity

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the triazole moiety is particularly significant as it is often associated with a range of pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a triazole group, which is known for its ability to interact with biological targets. Its chemical formula is , and it has a molecular weight of approximately 215.09 g/mol.

Biological Activity Overview

The biological activities of this compound are linked to its structural components. Triazole derivatives have been extensively studied for their antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance:

- Inhibition of Fungal Growth : Studies have shown that triazole compounds can inhibit the growth of various fungi by interfering with ergosterol synthesis, an essential component of fungal cell membranes.

Anticancer Activity

Triazoles are also noted for their potential in cancer therapy:

- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some triazole derivatives have been reported to inhibit the activity of carbonic anhydrases and other enzymes involved in tumor growth.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar triazole compounds:

Mechanistic Insights

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, targeting specific pathways that are crucial for microbial survival or cancer cell proliferation.

- Cell Membrane Interaction : The lipophilic nature of these compounds allows them to penetrate cell membranes effectively, leading to disruption of cellular functions.

Preparation Methods

Cyclobutane Core Synthesis

The cyclobutane scaffold is constructed via [2+2] photocycloaddition of ethylene derivatives or ring-closing metathesis (RCM). For stereochemical precision, C–H functionalization strategies have emerged as robust alternatives. For instance, palladium-catalyzed C–H arylation of cyclobutane dicarboxylates enables regioselective substitution at the 3-position. A representative protocol involves:

- Substrate Preparation : Methyl coumalate undergoes photochemical electrocyclization to generate a bicyclic intermediate.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the ring, yielding a cis-cyclobutane dicarboxylate.

- Directed C–H Activation : Using 8-aminoquinoline as a directing group, palladium(II) acetate catalyzes mono-arylation or olefination at the 3-position.

Key parameters for cyclobutane synthesis include:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ / Ag₂CO₃ | 46–50 | |

| Solvent | Hexafluoro-2-propanol (HFIP) | — | |

| Temperature | 110°C | — |

Stereoselective Amine Formation

The (1R)-configured amine is introduced via reductive amination or enzymatic resolution :

- Ketone Intermediate : Oxidation of a primary alcohol at the 1-position yields a cyclobutanone.

- Reductive Amination : Using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine formed in situ.

- Chiral Resolution : Diastereomeric salts with L-tartaric acid separate enantiomers, achieving >98% ee.

Critical data for amine synthesis:

| Step | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24h | 71 | 95% LC-MS |

| Chiral Resolution | L-Tartaric acid, EtOH | 45 | 98% ee |

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether:

- Acidification : Dissolve the amine in dichloromethane (DCM), add 2 equiv HCl (gas or 4M in dioxane).

- Crystallization : Evaporate solvent, recrystallize from ethanol/ether to obtain white crystals.

Analytical validation includes:

- HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN).

- X-ray Diffraction : Confirms (1R,3r) stereochemistry.

Q & A

Q. Q1. What are the optimal synthetic conditions for achieving high yields of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride?

A1. Synthesis requires precise control of reaction parameters:

- Temperature : Reactions often proceed at 60–80°C to avoid side products (e.g., cyclobutane ring opening) .

- pH : Neutral to slightly acidic conditions stabilize intermediates, particularly during cyclization .

- Catalysts : Palladium or copper catalysts may facilitate coupling reactions involving the triazole ring .

- Salt Formation : Final dihydrochloride conversion typically uses HCl gas in anhydrous ethanol .

Q. Q2. Which analytical techniques are critical for confirming the compound’s structure and purity?

A2.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm) and triazole substitution .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 243.1) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry in crystalline form .

Advanced Methodological Challenges

Q. Q3. How can stereochemical control during synthesis be improved to minimize (1S,3s) or other diastereomers?

A3.

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., cyclobutane precursors) to enforce desired stereochemistry .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps enhance enantiomeric excess (≥90%) .

- Chromatographic Separation : Diastereomers are separable via chiral HPLC with cellulose-based columns .

Q. Q4. What computational methods are effective for predicting the compound’s reactivity and binding interactions?

A4.

- Density Functional Theory (DFT) : Models cyclobutane ring strain (≈26 kcal/mol) and triazole electronic properties .

- Molecular Docking : Predicts binding to targets like CYP450 enzymes (e.g., ΔG ≈ -8.2 kcal/mol) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulates conformational stability in aqueous environments (e.g., salt dissociation kinetics) .

Biological and Pharmacological Research

Q. Q5. What in vitro assays are suitable for initial biological activity screening?

A5.

- Antimicrobial Assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., triazole-mediated inhibition of lanosterol 14α-demethylase) .

- Cytotoxicity : MTT assays in cancer cell lines (IC50 ≈ 10–50 µM) .

Q. Q6. How can conflicting bioactivity data across studies be resolved?

A6.

- Batch Consistency : Verify purity (≥98% via HPLC) and salt stoichiometry (1:2 HCl ratio via elemental analysis) .

- Solvent Effects : Activity varies in DMSO vs. aqueous buffers due to solubility differences (logP ≈ 1.2) .

- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects .

Stability and Formulation

Q. Q7. What factors influence the compound’s stability in long-term storage?

A7.

Q. Q8. What formulation strategies mitigate poor aqueous solubility?

A8.

- Salt Exchange : Replace dihydrochloride with mesylate or citrate for higher solubility (e.g., 45 mg/mL vs. 12 mg/mL) .

- Nanoparticles : PEGylated liposomes improve bioavailability (AUC0–24h ↑ 3× in rodent models) .

Data Interpretation and Optimization

Q. Q9. How can researchers optimize reaction yields when scaling up synthesis?

A9.

- Flow Chemistry : Continuous reactors reduce side reactions (yield ↑ 15% vs. batch) .

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH > temp > catalyst loading) .

Q. Q10. What structural analogs of this compound show enhanced bioactivity?

A10.

- Triazole Modifications : 5-Methyl substitution improves antifungal activity (MIC ↓ 4×) .

- Cyclobutane Expansion : Replacing cyclobutane with cyclohexane reduces cytotoxicity (IC50 ↑ 2×) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.